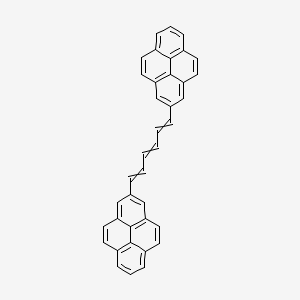
2,2'-(Hexa-1,3,5-triene-1,6-diyl)dipyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound features a conjugated system of double bonds, which contributes to its stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene typically involves the reaction of pyrene derivatives with hexa-1,3,5-triene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired conjugated system . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic rings of the pyrene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated pyrene derivatives.
科学研究应用
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene has several applications in scientific research:
作用机制
The mechanism of action of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene involves its ability to intercalate into lipid membranes, altering their fluidity and dynamics . This intercalation is facilitated by the compound’s planar structure and conjugated system, which allows it to insert itself between lipid molecules. The fluorescence properties of the compound are used to monitor changes in membrane dynamics and interactions with other molecules .
相似化合物的比较
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Another conjugated triene used as a fluorescent probe in membrane studies.
Hexa-1,3,5-triene: A simpler conjugated triene used in studies of conjugated systems and their reactivity.
Diphenylhexatriene: Similar in structure but with different substituents, used in photophysical studies.
Uniqueness
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is unique due to its extended conjugated system and the presence of pyrene moieties, which enhance its fluorescence properties and make it particularly useful in biological and photophysical studies .
属性
CAS 编号 |
50399-66-1 |
|---|---|
分子式 |
C38H24 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
2-(6-pyren-2-ylhexa-1,3,5-trienyl)pyrene |
InChI |
InChI=1S/C38H24/c1(3-7-25-21-31-17-13-27-9-5-10-28-14-18-32(22-25)37(31)35(27)28)2-4-8-26-23-33-19-15-29-11-6-12-30-16-20-34(24-26)38(33)36(29)30/h1-24H |
InChI 键 |
PNQIOKZEUAMJCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC=CC=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
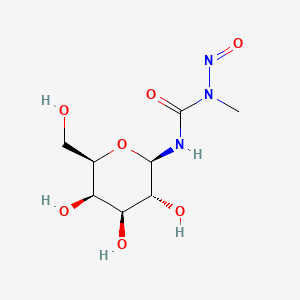
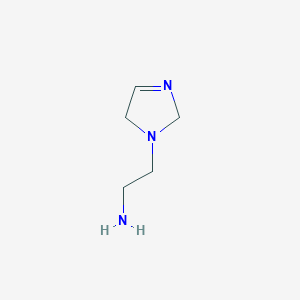
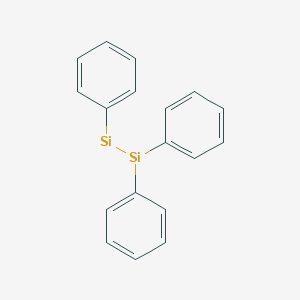
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
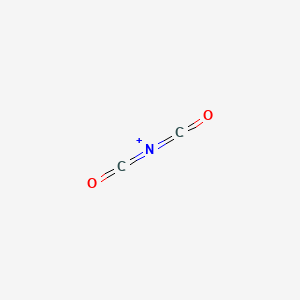
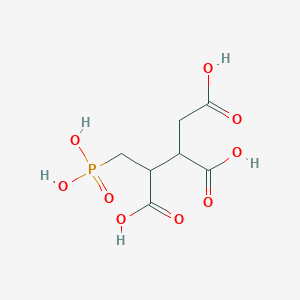
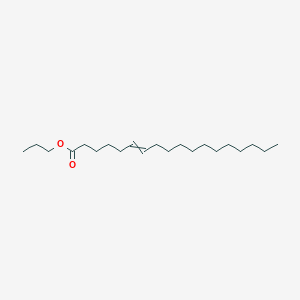
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

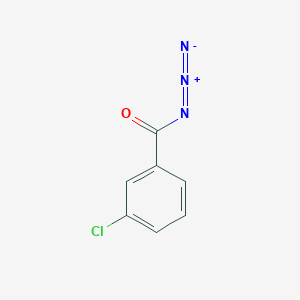
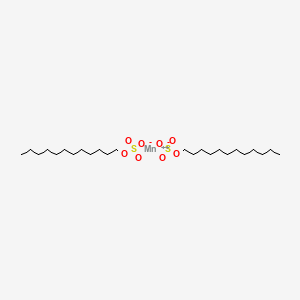
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
